molecular formula C16H17N7O B5673754 N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide

N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide

Cat. No. B5673754
M. Wt: 323.35 g/mol
InChI Key: KDOOQTPZHGYTNT-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that often exhibit significant biological activity, owing to their structural components such as the pyrimidine and triazole rings. While specific studies on N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide may be scarce, related compounds have been synthesized and analyzed for their potential in various applications, typically in the pharmaceutical field.

Synthesis Analysis

Typical synthesis of similar compounds involves multi-step organic reactions, starting from basic heterocyclic scaffolds like pyrimidines or triazoles. These processes may include condensation, cyclization, and substitution reactions under controlled conditions to ensure the addition of specific functional groups at desired positions on the core structure (Wang et al., 2018).

Molecular Structure Analysis

The structure of related compounds is often characterized using techniques such as crystallography, NMR (nuclear magnetic resonance), and IR (infrared spectroscopy). These methods help in confirming the arrangement of atoms within the molecule and the presence of specific functional groups (Anuradha et al., 2014).

Chemical Reactions and Properties

Chemical properties of such compounds depend significantly on the functional groups attached to the core structure. They may undergo typical organic reactions like nucleophilic substitution, electrophilic addition, or condensation. The presence of pyrimidine and triazole rings suggests potential for varied chemical reactivity, particularly in forming bonds with other nitrogen-containing species (Abdelhamid et al., 2004).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystalline structure are crucial for handling and application of the chemical. These properties are typically determined experimentally and are influenced by molecular weight, polarity, and hydrogen bonding capability. Detailed analyses provide insights into the compound's stability, solubility, and form (Lahmidi et al., 2019).

properties

IUPAC Name

N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethyl]-2-pyridin-3-ylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O/c1-11-21-12(2)23(22-11)7-6-18-16(24)14-9-19-15(20-10-14)13-4-3-5-17-8-13/h3-5,8-10H,6-7H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOOQTPZHGYTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCNC(=O)C2=CN=C(N=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide

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